6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both pyrimidine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine ring followed by the introduction of the thiadiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable pyrimidine derivative, the thiadiazole ring can be introduced through a series of reactions involving thiourea and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities
Pyrimidine derivatives: Compounds with the pyrimidine ring are known for their roles in DNA and RNA synthesis.
Uniqueness
6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to the combination of the pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2S/c1-4-12-13-8(16-4)11-7(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXINYFYRZELCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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